Cas no 1410040-56-0 ([1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol)
![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol structure](https://www.kuujia.com/scimg/cas/1410040-56-0x500.png)
[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- [1-(5-fluoropyridin-2-yl)pyrazol-3-yl]methanol
- [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol
- [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]-methanol
- [1-(5-Fluoro-pyridin-2-yl)-1H-pyrazol-3-yl]-methanol
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- MDL: MFCD30609681
- Inchi: 1S/C9H8FN3O/c10-7-1-2-9(11-5-7)13-4-3-8(6-14)12-13/h1-5,14H,6H2
- InChI Key: CTACXYVHMSKGBN-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)N1C=CC(CO)=N1
Computed Properties
- Exact Mass: 193.06514005 g/mol
- Monoisotopic Mass: 193.06514005 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 193.18
- XLogP3: 0.4
- Topological Polar Surface Area: 50.9
[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 177632-2.500g |
[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]-methanol, 95% |
1410040-56-0 | 95% | 2.500g |
$1816.00 | 2023-09-07 | |
Matrix Scientific | 177632-1g |
[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]-methanol, 95% |
1410040-56-0 | 95% | 1g |
$1156.00 | 2023-09-07 |
[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol Related Literature
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
Additional information on [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol
Introduction to [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl)methanol (CAS No. 1410040-56-0)
[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl)methanol] is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1410040-56-0, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural framework of this compound integrates two key pharmacophoric units: a [5-fluoropyridine] moiety and a [pyrazole] scaffold, which are known for their diverse applications in drug discovery.
The [5-fluoropyridine] component introduces a fluorine atom into the pyridine ring, a modification that is frequently employed to enhance metabolic stability and binding affinity. Fluorinated pyridines are widely recognized for their ability to improve the pharmacokinetic properties of small-molecule drugs, making them valuable in the development of therapeutic agents. In contrast, the [pyrazole] moiety is a five-membered aromatic ring containing two nitrogen atoms, which is renowned for its role in various bioactive molecules. Pyrazole derivatives have been extensively studied for their potential in treating a range of diseases, including inflammation, cancer, and infectious disorders.
Recent advancements in medicinal chemistry have highlighted the significance of combining different pharmacophores to develop multifunctional drugs. The combination of [5-fluoropyridine] and [pyrazole] in [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl)methanol suggests that this compound may possess unique pharmacological properties. Studies have indicated that such hybrid structures can exhibit enhanced binding interactions with biological targets, leading to improved therapeutic efficacy.
One of the most compelling aspects of [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl)methanol] is its potential as a lead compound for drug development. Researchers have been exploring its biological activity across various disease models, with particular interest in its anti-inflammatory and anticancer properties. The fluorine atom in the [5-fluoropyridine] ring is believed to play a crucial role in modulating the compound's interactions with enzymes and receptors involved in these pathways.
In vitro studies have demonstrated that [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl)methanol exhibits inhibitory effects on several key enzymes associated with inflammation and cancer progression. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in pain and inflammation. Additionally, preliminary data suggest that this compound may interfere with signaling pathways critical for tumor growth and metastasis.
The structural versatility of [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl)methanol also allows for further chemical modification, enabling the development of analogs with tailored biological activities. Medicinal chemists are leveraging this flexibility to optimize the compound's potency, selectivity, and pharmacokinetic profile. Techniques such as structure-based drug design and high-throughput screening are being employed to identify derivatives with enhanced therapeutic potential.
Another area of interest is the exploration of [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl)methanol's role in addressing emerging health challenges. With the rise of antibiotic-resistant bacteria and other pathogens, there is an urgent need for novel therapeutic strategies. This compound's unique structure positions it as a candidate for developing new antibiotics or antiviral agents. Its ability to interact with bacterial enzymes or viral proteins could provide a much-needed solution to combat resistant strains.
The synthesis of [1-(5-fluoropyridin-2-yl)-1H-pyrazol-3-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in constructing its complex framework efficiently. These synthetic approaches not only ensure high yields but also allow for scalability, which is essential for industrial production.
In conclusion, [1-(5-fluoropyridin-2-yll)-1H-pyrazol]-3-ylmethanol (CAS No. 1410040 56 0) represents a significant advancement in pharmaceutical research due to its innovative structure and promising biological activities. Its combination of a [5-fluoropyridine] moiety and a [pyrazole] scaffold offers unique opportunities for developing next-generation therapeutics targeting inflammation, cancer, and other diseases. As research continues to uncover new applications for this compound, it is poised to make substantial contributions to the field of medicinal chemistry.
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